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molecular formula C8H6Br2N2O B3040089 2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one CAS No. 154468-45-8

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one

Cat. No. B3040089
M. Wt: 305.95 g/mol
InChI Key: OHTUDDNYUHUIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197954B1

Procedure details

A solution of 12 (1.0 g, 3.3 mmol) in 10 mL of methanesulfonic acid was stirred at room temperature for 7 d. The reaction mixture was diluted with ether (500 mL), washed with sat. NaHCO3 (100 mL ×3) and sat. NaCl (100 mL). The organic layer was dried (MgSO4) and evaporated under reduced pressure. The resulting residue was purified by flash chromatography (CH2Cl2/MeOH 19:1) to give 13 (0.68 g, 80%) as a colorless solid: mp 170-175° C.; 1H NMR (CD3OD) d 3.57 (d, 2H, J=6.4), 6.01 (dt, 1H, J=10.1, 6.4), 6.65 (d, 1H, J=10.1); (DMSO-d6) d 3.46 (dd, 2H, J=6.4, 4.9), 6.03 (dt, 1H, J=10.0, 6.4), 6.54 (d, 1H, J=10.0), 7.75 (t, 1H, J=4.9), 13.04 (s, 1H); 13C NMR (CD3OD) d 39.6 (e), 100.2 (e), 108.4 (e), 126.4 (o), 126.7 (e), 126.8 (o), 127.0 (e), 164.6 (e); IR (nujol) 3184, 1639, 1603, 1541 cm−1; UV (CH3OH) 1max 288, 227 nm; MS, m/z (relative intensity) 308 (M++4, 30), 306 (M++2, 60), 304 (M+, 30), 225 (100), 200 (80), 182 (40), 170 (40); HRMS, calcd for C8H6N2OBr2 (M+) 303.8847, found 303.8833. Anal. Calcd for C8H6N2OBr2: C, 34.41; H, 1.98; N, 9.16; Found: C, 34.75; H, 2.09; N, 9.07.
Name
12
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:10][CH2:11][CH2:12][CH:13]=O)=[O:9])[NH:5][C:6]=1[Br:7]>CS(O)(=O)=O.CCOCC>[Br:7][C:6]1[NH:5][C:4]2[C:8](=[O:9])[NH:10][CH2:11][CH:12]=[CH:13][C:3]=2[C:2]=1[Br:1]

Inputs

Step One
Name
12
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(NC1Br)C(=O)NCCC=O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NaHCO3 (100 mL ×3) and sat. NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (CH2Cl2/MeOH 19:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(C(NCC=C2)=O)N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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